![molecular formula C16H13F3N2O3 B4075855 2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4075855.png)
2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide
Overview
Description
2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide, commonly known as NTTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NTTP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 330.32 g/mol.
Mechanism of Action
The mechanism of action of NTTP is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. NTTP has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. NTTP has also been shown to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins. Additionally, NTTP has been shown to bind to specific receptors in the brain, suggesting that it may have a role in the regulation of neurotransmitter systems.
Biochemical and Physiological Effects
NTTP has been shown to have various biochemical and physiological effects. NTTP has been shown to induce apoptosis, or programmed cell death, in cancer cells. NTTP has also been shown to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to disease. Additionally, NTTP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. NTTP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using NTTP in lab experiments is its ability to selectively target specific enzymes and receptors, making it a useful tool for studying the molecular mechanisms of disease. Additionally, NTTP has been shown to have low toxicity in vitro and in vivo, making it a safe chemical for lab experiments. However, one limitation of using NTTP in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for research on NTTP. One area of research is the development of NTTP derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of NTTP in other diseases, such as cardiovascular disease and diabetes. Additionally, the molecular mechanisms of NTTP's effects on specific enzymes and receptors should be further explored to better understand its therapeutic potential.
Scientific Research Applications
NTTP has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. NTTP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. NTTP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, NTTP has been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c1-10(11-5-7-14(8-6-11)21(23)24)15(22)20-13-4-2-3-12(9-13)16(17,18)19/h2-10H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWVMOMTZUCOLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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